molecular formula C10H17FN2O5 B2390799 (2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid CAS No. 2470279-61-7

(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Cat. No.: B2390799
CAS No.: 2470279-61-7
M. Wt: 264.253
InChI Key: WUKLZVZAGWSHGJ-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is a chiral compound with significant potential in pharmaceutical applications. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid typically involves multiple steps, including the protection of functional groups, selective fluorination, and chiral resolution. One common method involves the use of a chiral catalyst, such as diiodo (p-cymene) ruthenium (II) dimer, in combination with (R,R)-Me-Duphos. The reaction is carried out in toluene at 65-70°C for one hour to prepare the chiral catalyst. The subsequent hydrogenation reaction is performed at 55°C under a pressure of 0.4-0.5 MPa for 12 hours, resulting in a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in studies of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for bacterial infections and other diseases.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups enable it to bind selectively to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid
  • (2R,4S)-5-(4-Biphenylyl)-2-methyl-4-[(tert-butoxycarbonyl)amino]pentanoic acid

Uniqueness

Compared to similar compounds, (2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its fluoro and amino groups, in particular, contribute to its potential as a versatile intermediate in pharmaceutical synthesis and as a tool in biochemical research.

Properties

IUPAC Name

(2R,4S)-5-amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)4-5(11)7(12)14/h5-6H,4H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKLZVZAGWSHGJ-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C(=O)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C[C@@H](C(=O)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.